

Introduction: The Structural and Functional Significance of 4-Pyridylcarbinol N-oxide

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Compound of Interest

Compound Name: 4-Pyridylcarbinol N-oxide

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4-Pyridylcarbinol N-oxide, also known as (1-oxidopyridin-1-ium-4-yl)methanol, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.^[1] With the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol, its structure incorporates both a hydrophilic hydroxymethyl group and a polar N-oxide moiety on a pyridine scaffold.^[1] The N-oxide group fundamentally alters the electronic properties of the pyridine ring, acting as an electron-donating group through resonance while exhibiting inductive electron withdrawal. This dual nature makes pyridine N-oxides versatile intermediates in organic synthesis and unique ligands in coordination chemistry.^{[2][3]}

This guide provides a comprehensive analysis of the spectroscopic data for **4-Pyridylcarbinol N-oxide**, offering researchers and drug development professionals a detailed reference for its structural elucidation. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed spectral features from both a theoretical and practical standpoint.

Figure 1: Molecular structure of **4-Pyridylcarbinol N-oxide** with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The introduction of the N-oxide functionality dramatically influences the chemical environment of the pyridine ring protons and carbons.

¹H NMR Spectroscopy: Unraveling the Aromatic System

The N-oxide group exerts a strong deshielding effect on the protons in the ortho (C2, C6) and para (C4) positions. However, in 4-substituted N-oxides, the most significant effect is observed at the C2 and C6 positions. Compared to the parent 4-pyridylcarbinol, the α -protons (H2, H6) of the N-oxide derivative are shifted significantly downfield, while the β -protons (H3, H5) are less affected. This is a hallmark of N-oxidation in pyridines.[\[4\]](#)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-6	~8.1-8.3	Doublet (d)	~6.5-7.0
H-3, H-5	~7.2-7.4	Doublet (d)	~6.5-7.0
-CH ₂ -OH	~4.7	Singlet (s)	-
-CH ₂ -OH	Variable	Broad Singlet (br s)	-

Table 1: Predicted ¹H NMR Spectral Data for **4-Pyridylcarbinol N-oxide**. Note: Exact values may vary based on solvent and spectrometer frequency. Data is inferred from typical values for 4-substituted pyridine N-oxides.[\[4\]](#)

Expert Insights: The two sets of aromatic protons appear as distinct doublets, characteristic of a symmetrically 1,4-disubstituted aromatic ring. The downfield shift of the H-2/H-6 protons to >8.0 ppm is a direct consequence of the inductive electron withdrawal and anisotropy of the N⁺-O⁻ bond. The methylene protons (-CH₂) appear as a sharp singlet, as adjacent proton coupling is absent. The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on concentration and solvent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The electronic effects of the N-oxide group are also clearly reflected in the ¹³C NMR spectrum. The C4 carbon, directly bonded to the N-oxide in a para relationship, experiences significant deshielding. The C2 and C6 carbons are also deshielded, while the C3 and C5 carbons are comparatively shielded.

Carbon Assignment	Chemical Shift (δ , ppm)
C-4	~148-150
C-2, C-6	~138-140
C-3, C-5	~125-127
-CH ₂ -OH	~62-64

Table 2: Predicted ^{13}C NMR Spectral Data for **4-Pyridylcarbinol N-oxide**. Note: Data is inferred from known values for pyridine N-oxide and its derivatives.[1][4][5]

Expert Insights: The most downfield signal is attributed to C-4, a direct result of its attachment to the electron-withdrawing hydroxymethyl group and its para relationship to the N-oxide. The chemical shift of the methylene carbon (~63 ppm) is typical for a primary alcohol attached to an aromatic system. These assignments provide a definitive carbon fingerprint of the molecule.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides invaluable information about the functional groups present in a molecule. For **4-Pyridylcarbinol N-oxide**, the key diagnostic peaks confirm the presence of the hydroxyl group, the aromatic ring, and the defining N-O bond.

Wavenumber (cm^{-1})	Intensity	Vibrational Mode Assignment
3400-3100	Strong, Broad	O-H stretch (hydroxyl group, hydrogen-bonded)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium-Weak	Aliphatic C-H stretch (-CH ₂ -)
1600-1450	Medium-Strong	Aromatic C=C and C=N ring stretching
~1250	Strong	N-O stretch (characteristic of pyridine N-oxides)
~1050	Strong	C-O stretch (primary alcohol)

Table 3: Key Infrared Absorption Bands for **4-Pyridylcarbinol N-oxide**.^{[1][6]}

Expert Insights: The most crucial absorption for confirming the N-oxide functionality is the strong band around 1250 cm^{-1} . This N-O stretching vibration is a reliable indicator of successful oxidation.^[6] The broad O-H stretch centered around 3300 cm^{-1} is indicative of intermolecular hydrogen bonding, expected for a crystalline solid with a hydroxyl group. The presence of both aromatic and aliphatic C-H stretches, along with the C-O stretch of the primary alcohol, completes the structural confirmation.

Part 3: Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides clues to the structure through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), **4-Pyridylcarbinol N-oxide** is expected to show a prominent protonated molecular ion.

m/z Value	Proposed Ion	Notes
126.05	$[\text{M}+\text{H}]^+$	Protonated molecular ion. Calculated exact mass for $[\text{C}_6\text{H}_8\text{NO}_2]^+$ is 126.0555.
110.06	$[\text{M}+\text{H} - \text{O}]^+$	Loss of the N-oxide oxygen atom (16 Da), a characteristic fragmentation.
108.04	$[\text{M}+\text{H} - \text{H}_2\text{O}]^+$	Loss of water from the carbinol group.
95.04	$[\text{M}+\text{H} - \text{CH}_2\text{OH}]^+$	Loss of the hydroxymethyl radical.

Table 4: Expected ESI-MS Fragmentation Data for **4-Pyridylcarbinol N-oxide**.

Expert Insights: The primary observation in the ESI mass spectrum will be the base peak corresponding to the protonated molecule ($[\text{M}+\text{H}]^+$) at m/z 126.^[7] A key diagnostic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da), leading to a significant peak at m/z 110. This $[\text{M}-16]$ fragment corresponds to the protonated 4-

pyridylcarbinol, confirming the N-oxide precursor. Further fragmentation of the side chain provides additional structural evidence.

Part 4: Experimental Protocol: Synthesis of 4-Pyridylcarbinol N-oxide

A reliable method for preparing pyridine N-oxides is through the oxidation of the corresponding pyridine derivative. The following protocol utilizes m-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent.[\[8\]](#)[\[9\]](#)

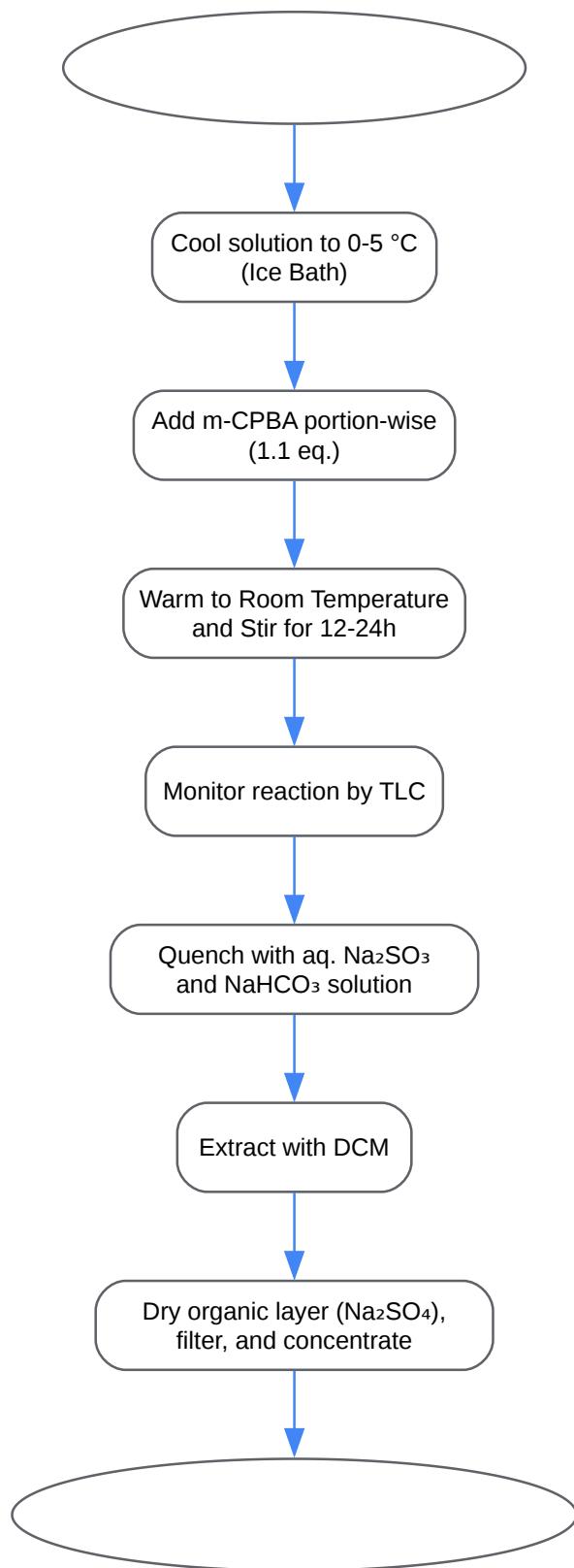
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Figure 2: Workflow for the synthesis of **4-Pyridylcarbinol N-oxide**.

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-pyridylcarbinol in dichloromethane (DCM).
- Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
- Oxidation: Slowly add solid m-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 equivalents) to the stirred solution in portions, ensuring the internal temperature does not rise significantly.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 12-24 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Cool the reaction mixture again in an ice bath and quench by slowly adding a saturated aqueous solution of sodium sulfite (Na_2SO_3) to destroy excess peroxide. Then, add a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize the m-chlorobenzoic acid byproduct.
- Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer multiple times with DCM.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to obtain pure **4-Pyridylcarbinol N-oxide** as crystals.

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